Enhanced SENP8 Inhibition vs. the 4-tert-Butylbenzyl Analog in a Confirmatory Assay
In a direct comparison using the same confirmatory assay for Sentrin-specific protease 8 (SENP8) inhibition, 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate demonstrated an IC50 of 52,700 nM. Its close structural analog, (4-tert-butylphenyl)methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, was significantly less potent, with an IC50 of 85,400 nM [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 52,700 nM |
| Comparator Or Baseline | (4-tert-butylphenyl)methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: 85,400 nM |
| Quantified Difference | 1.62-fold more potent (lower IC50) |
| Conditions | Luminescent confirmatory assay for SENP8 (deNEDDylase) inhibition, data curated by the Sanford-Burnham Center for Chemical Genomics from PubChem AID 488903. |
Why This Matters
This head-to-head data directly demonstrates that the 2-chlorobenzyl substituent confers a measurable potency advantage over the 4-tert-butylbenzyl analog for SENP8 inhibition, a target involved in the NEDD8 pathway relevant to cancer research [1].
- [1] BindingDB. (n.d.). BDBM76428 & BDBM100204 IC50 Data for Sentrin-specific protease 8. Data sourced from PubChem BioAssay AID 488903. Retrieved April 29, 2026. View Source
